5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)furan-2-carbonitrile
Overview
Description
5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)furan-2-carbonitrile is a useful research compound. Its molecular formula is C12H16BNO3 and its molecular weight is 233.07. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The compound 5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)furan-2-carbonitrile, related to boric acid ester intermediates, has been extensively studied for its synthesis, structural characterization, and physicochemical properties. Huang et al. (2021) and Wu et al. (2021) synthesized boric acid ester intermediates with benzene rings, confirming their structures through FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. The molecular structures were further validated using density functional theory (DFT), revealing their consistency with crystal structures obtained by X-ray diffraction. The studies also explored the molecular electrostatic potential and frontier molecular orbitals of these compounds, providing insights into their physicochemical properties (Huang et al., 2021) (Wu et al., 2021).
Boronate Ester Formation and Applications
Takagi and Yamakawa (2013) explored the synthesis of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes through Pd-catalyzed borylation of aryl bromides, demonstrating an effective method for borylation, especially of aryl bromides bearing sulfonyl groups. This method extends the utility of such boronate esters in organic synthesis, indicating potential applications in creating complex molecular architectures (Takagi & Yamakawa, 2013).
Bioactive Compound Synthesis
Research by Hamid and Shehta (2018) on the precursor 2-furan-2-yl-4-mercapto-6-methylpyrimidine-5-carbonitrile demonstrates its utility in synthesizing novel pyrimidines with antibacterial activity. This indicates the role of such compounds in developing new therapeutic agents, showcasing the broader implications of research on furan and boronate ester derivatives in medicinal chemistry (Hamid & Shehta, 2018).
Electrochromic Properties
Abaci et al. (2016) synthesized new furan-3-carbonitrile derivatives, investigating their electrochromic properties when polymerized with EDOT. The study highlights the potential of these compounds in electrochromic device applications due to their stable, fast response times and good optical contrast, suggesting their use in developing new materials for electronic displays or smart windows (Abaci et al., 2016).
Mechanism of Action
Target of Action
The primary targets of the compound “5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)furan-2-carbonitrile” are currently unknown. This compound is structurally similar to other boronic acid derivatives, which are known to interact with various enzymes and receptors in the body . .
Mode of Action
Boronic acid derivatives are known to interact with their targets through covalent bonding . The boron atom in these compounds can form a reversible covalent bond with a hydroxyl group in the target molecule, leading to changes in the target’s function .
Pharmacokinetics
It’s worth noting that the pharmacokinetic properties of a compound can significantly impact its bioavailability and efficacy .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . .
Properties
IUPAC Name |
5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BNO3/c1-8-6-9(10(7-14)15-8)13-16-11(2,3)12(4,5)17-13/h6H,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJIFZOSSZOAIOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(OC(=C2)C)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30700804 | |
Record name | 5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30700804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
863868-50-2 | |
Record name | 5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30700804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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